molecular formula C14H15BrN4O2S2 B12465497 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide

Cat. No.: B12465497
M. Wt: 415.3 g/mol
InChI Key: KRABUEQKLHVQCU-UHFFFAOYSA-N
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Description

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide typically involves the reaction of 5-(acetylamino)-1,3,4-thiadiazole-2-thiol with 4-bromobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide involves its interaction with various molecular targets. The thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells. The compound may also interact with enzymes and proteins, leading to the inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide stands out due to its unique combination of a thiadiazole ring and a bromophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15BrN4O2S2

Molecular Weight

415.3 g/mol

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide

InChI

InChI=1S/C14H15BrN4O2S2/c1-3-11(12(21)17-10-6-4-9(15)5-7-10)22-14-19-18-13(23-14)16-8(2)20/h4-7,11H,3H2,1-2H3,(H,17,21)(H,16,18,20)

InChI Key

KRABUEQKLHVQCU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(S2)NC(=O)C

Origin of Product

United States

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